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Compound of Interest

Compound Name: AK-Toxin Il

Cat. No.: B15591719

Audience: Researchers, scientists, and drug development professionals.

Introduction: AK-Toxin Il is a host-specific phytotoxin produced by the Japanese pear
pathotype of the fungus Alternaria alternata.[1][2] This metabolite is a key factor in the black
spot disease of susceptible Japanese pear cultivars.[2] Structurally, it is the 3'-demethyl
derivative of the more abundant AK-Toxin | and belongs to a family of toxins that are esters of
9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA).[1][3][4] AK-Toxin Il induces rapid
potassium ion (K+) loss and veinal necrosis in the leaves of susceptible plants, targeting the
plasma membrane.[3][5] Accurate spectroscopic analysis is crucial for its identification,
guantification, and for studying its mechanism of action. This document provides detailed
protocols for the analysis of AK-Toxin Il using Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS).

Mass Spectrometry (MS) Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a
powerful technique for the sensitive and specific quantification of mycotoxins like AK-Toxin Il
from complex biological matrices.[6][7]

Quantitative Data Summary (MS)

The following table summarizes the expected high-resolution mass spectrometry (HR-MS) data
for AK-Toxin Il, based on the known structure and fragmentation patterns of AK-Toxin 1.[2] AK-
Toxin Il is the 3'-demethyl derivative of AK-Toxin I, with a molecular formula of C22H2506N.
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Parameter Value Description

Deduced from the structure of
AK-Toxin 1.[2]

Molecular Formula C22H2506N

Calculated based on the
Exact Mass 399.1682
molecular formula.

Expected protonated
[M+H]* m/z 400.1755 molecular ion in positive ESI

mode.

Corresponds to the N-acetyl-
Key Fragment lon (A) m/z 190.0868 phenylalanyl moiety
[C11H1202N]*.[2]

Corresponds to the loss of CO
Key Fragment lon (B) m/z 162.0919 from Fragment A
[C10H120N]*.[2]

Corresponds to the
Key Fragment lon (C) m/z 120.0813 phenylalanyl backbone
[C8H10N]*.[2]

Protocol: LC-MS/MS Analysis of AK-Toxin Il

Objective: To develop a robust method for the extraction, detection, and quantification of AK-
Toxin Il from fungal culture filtrates.

Principle: The toxin is extracted from the liquid culture using organic solvents. The extract is
then analyzed by reverse-phase UHPLC coupled to a tandem mass spectrometer operating in
Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8]

Materials and Reagents:

o Equipment: Agilent 1290 Infinity UHPLC System (or equivalent), Agilent 6460 Triple
Quadrupole Mass Spectrometer (or equivalent) with Electrospray lonization (ESI) source.[8]

e Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade),
Formic Acid.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.tandfonline.com/doi/pdf/10.1080/00021369.1985.10866773
https://www.tandfonline.com/doi/pdf/10.1080/00021369.1985.10866773
https://www.tandfonline.com/doi/pdf/10.1080/00021369.1985.10866773
https://www.tandfonline.com/doi/pdf/10.1080/00021369.1985.10866773
https://www.benchchem.com/product/b15591719?utm_src=pdf-body
https://www.benchchem.com/product/b15591719?utm_src=pdf-body
https://www.benchchem.com/product/b15591719?utm_src=pdf-body
https://www.agilent.com/cs/library/applications/5991-4991EN-D4.pdf
https://www.agilent.com/cs/library/applications/5991-4991EN-D4.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Chemicals: Ethyl Acetate, Sodium Bicarbonate (NaHCO3).

e Columns: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 pm).

o AK-Toxin Il analytical standard (if available).

Experimental Protocol:

e Sample Preparation (Extraction from Culture Filtrate):[2]

. Grow Alternaria alternata (Japanese pear pathotype) in a suitable liquid medium (e.g.,

modified Richards' medium) for 3-5 days.[2]

. Remove fungal mycelia by filtration.
. Adjust the pH of the culture filtrate to 3.0 using HCI.
. Extract the filtrate three times with an equal volume of ethyl acetate.

. Combine the ethyl acetate extracts and wash with a saturated NaHCOs solution, followed

by a water wash.

. Dry the ethyl acetate phase over anhydrous sodium sulfate and evaporate to dryness

under reduced pressure.

. Reconstitute the dried residue in a known volume of acetonitrile/water (50:50, v/v) for LC-

MS/MS analysis.[8]

e UHPLC Conditions:

o

[¢]

[¢]

[e]

o

Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 pm).

Mobile Phase A: Water with 0.1% Formic Acid.

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 pL.
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o Gradient: Start with 10% B, increase to 95% B over 15 min, hold for 3 min, return to initial
conditions, and equilibrate for 5 min.

 MS/MS Conditions:
o lonization Mode: Positive Electrospray lonization (ESI+).
o Gas Temperature: 300 °C.
o Gas Flow: 8 L/min.
o Nebulizer Pressure: 40 psi.
o Capillary Voltage: 4000 V.
o MRM Transitions (Proposed):
» Quantifier: 400.2 -> 190.1
= Qualifier: 400.2 -> 162.1
o Data Analysis:

o Identify AK-Toxin Il by matching the retention time and the ratio of quantifier/qualifier
MRM transitions with those of an analytical standard (if available) or by comparing with
data from reference literature.

o Quantify the toxin by generating a calibration curve using serial dilutions of a known
standard.

NMR Spectroscopy Analysis

NMR spectroscopy is the definitive method for the structural elucidation of natural products.[9]
[10] For AK-Toxin I, 1D (*H, 3C) and 2D (COSY, HSQC) NMR experiments are essential for
unambiguous assignment of all proton and carbon signals and confirming its structure.[11]

Quantitative Data Summary (NMR)
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The following table presents the expected *H and 3C NMR chemical shifts for AK-Toxin II,
inferred from the detailed analysis of AK-Toxin I.[2] The primary differences are expected in the
N-acetyl-phenylalanyl moiety, which lacks the B-methyl group present in AK-Toxin I. (Solvent:
CDCIls).

IH NMR Data (Expected)

Proton Position 0 (ppm) Multiplicity J (Hz)
H-2 7.35 dd 15.2,11.2
H-3 6.05 d 11.2
H-4 6.50 dd 11.0, 11.0
H-5 6.25 dd 11.0,7.1
H-6 5.85 dd 152,11
H-7 5.40 m
H-8 2.80 d 2.0
H-10a 2.75 d 2.0
H-10b 1.35 S
9-CHs 1.95 S
N-Ac-CHs 4.80 m
H-2' 3.15 m
H-3' 7.20-7.30 m
Phenyl-H 6.20 d 8.0

INH [ ]]

13C NMR Data (Expected)
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Carbon Position 0 (ppm) Carbon Position 0 (ppm)
C-1 170.0 C-9 60.5
C-2 145.1 C-10 48.0
C-3 120.5 9-CHs 16.5
C-14 130.2 C-1 171.0
C-5 128.8 c-2' 54.0
C-6 140.0 C-3 38.0
C-7 125.5 Phenyl-C 127-136

| C-875.0 | N-Ac-CHs | 23.0 |

Protocol: NMR Analysis of AK-Toxin Il

Objective: To perform complete structural characterization and confirmation of purified AK-
Toxin Il.

Principle: A purified sample of the toxin is dissolved in a deuterated solvent and analyzed using
a high-field NMR spectrometer. A suite of 1D and 2D experiments provides through-bond and
through-space correlations to assemble the complete molecular structure.[12]

Materials and Reagents:
e Equipment: 500 MHz (or higher) NMR Spectrometer with a cryoprobe.[11]
e Supplies: 5 mm NMR tubes.

¢ Solvents: Deuterated chloroform (CDCIs) or Deuterated Methanol (CDsOD) with
Tetramethylsilane (TMS) as an internal standard.

Experimental Protocol:

e Sample Preparation:
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1. Ensure the AK-Toxin Il sample is highly pure (>95%), having been isolated via methods
like droplet countercurrent chromatography followed by silica gel chromatography.[2]

2. Dissolve 5-10 mg of the purified toxin in 0.6 mL of deuterated solvent (e.g., CDCIs).

3. Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:[12]
1. Tune and match the probe for the specific sample.
2. Acquire a standard *H NMR spectrum to assess sample concentration and purity.
3. Acquire a BC{*H} NMR spectrum.
4. Acquire the following 2D spectra for full structural assignment:
» COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin coupling networks.

» HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their
directly attached carbons.

» HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is critical for connecting different spin
systems.

= NOESY (Nuclear Overhauser Effect Spectroscopy): (Optional) To determine the relative
stereochemistry through-space proton correlations.

Data Analysis:
1. Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
2. Reference the spectra to the internal standard (TMS at 0.00 ppm).

3. Assign the signals starting with unambiguous signals identified in the *H and HSQC
spectra.
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4. Use COSY data to trace out the decatrienoic acid backbone and the phenylalanyl side
chain.

5. Use HMBC correlations to connect the ester linkage between the EDA moiety and the
amino acid side chain, and to confirm the positions of quaternary carbons and methyl
groups.

6. Compare the final assignments with the published data for AK-Toxin | to confirm the 3'-
demethyl structure of AK-Toxin II.[2]

Diagrams and Workflows
Experimental Workflows

The following diagrams illustrate the key workflows for the isolation and analysis of AK-Toxin
Il
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Figure 1: Isolation and Purification Workflow for AK-Toxin Il
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Figure 1: Isolation and Purification Workflow for AK-Toxin Il
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Figure 2: Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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